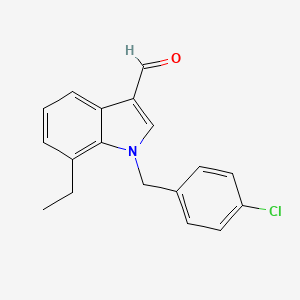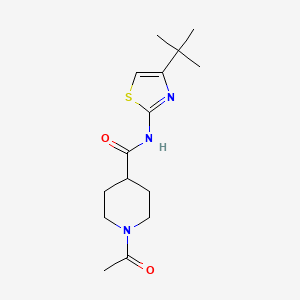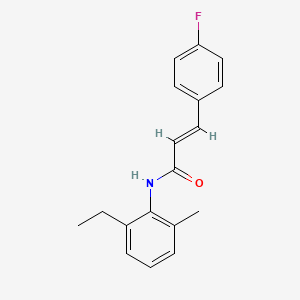
1-(4-chlorobenzyl)-7-ethyl-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-7-ethyl-1H-indole-3-carbaldehyde is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as CBL0137 and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of CBL0137 is not fully understood. However, it has been found to interact with the FACT (facilitates chromatin transcription) complex, which is involved in DNA transcription and repair. CBL0137 has been found to inhibit the activity of FACT, leading to the downregulation of various oncogenes and the upregulation of tumor suppressor genes. This results in the inhibition of cancer cell growth and induction of cell death.
Biochemical and Physiological Effects
CBL0137 has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce the expression of heat shock proteins, which are involved in cellular stress response. CBL0137 has also been found to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is involved in inflammation and immune response. This compound has also been found to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CBL0137 in lab experiments is its potential as a cancer therapy. This compound has been found to inhibit the growth of various cancer cell lines, making it a potential candidate for cancer therapy. However, one limitation of using CBL0137 is its low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
For research on CBL0137 include investigating its potential as a cancer therapy, its mechanism of action, and improving its solubility.
Méthodes De Synthèse
The synthesis of 1-(4-chlorobenzyl)-7-ethyl-1H-indole-3-carbaldehyde involves the reaction between 4-chlorobenzylamine and 3-ethylindole-2-carboxaldehyde. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of the reaction is typically around 50-60%. The compound can be purified using chromatography techniques.
Applications De Recherche Scientifique
CBL0137 has been found to have potential applications in cancer research. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. CBL0137 has also been found to induce cell death in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-7-ethylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO/c1-2-14-4-3-5-17-15(12-21)11-20(18(14)17)10-13-6-8-16(19)9-7-13/h3-9,11-12H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSUVLWSKCDZGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC3=CC=C(C=C3)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-7-ethyl-1H-indole-3-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[4-(diethylamino)benzylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B5781331.png)
![N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide](/img/structure/B5781338.png)

![1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5781359.png)


![methyl 2-({[(2-hydroxyethyl)(methyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5781385.png)

![3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5781397.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5781403.png)


